
Ilginatinib
説明
準備方法
合成経路と反応条件
イルギナチニブの合成は、市販の出発物質から始まる複数の手順を伴います反応条件は通常、有機溶媒、触媒、およびカップリング反応のためのパラジウム触媒などの試薬の使用を含みます .
工業的製造方法
イルギナチニブの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、連続フロー化学、およびプロセス最適化を使用して、最終生成物の高収率と純度を確保することが含まれます .
化学反応の分析
反応の種類
イルギナチニブは、次のようなさまざまな化学反応を起こします。
酸化: 本化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、分子の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物は、さらに処理されてイルギナチニブを生成するさまざまな中間体です。 これらの中間体には、ピラゾール誘導体、フルオロフェニル中間体、およびピリジン誘導体が含まれます .
科学研究への応用
イルギナチニブは、幅広い科学研究アプリケーションを持っています。
化学: JAK2阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: 免疫応答と造血の調節における役割について調査されています。
科学的研究の応用
Myelofibrosis
Ilginatinib is primarily being investigated for its efficacy in treating myelofibrosis, a rare blood cancer characterized by the overproduction of blood cells in the bone marrow. The following clinical trials highlight its applications:
-
Phase 2 Clinical Trial (NCT04854096) :
- Objective : To assess the efficacy and safety of this compound compared to best available therapy in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis with severe thrombocytopenia.
- Design : Open-label, multicenter, randomized controlled trial.
- Results : Preliminary findings indicate that this compound may reduce spleen size and improve symptoms associated with myelofibrosis more effectively than existing treatments .
-
Efficacy Against JAK2 Mutations :
- Studies have shown that Ilginatinib exhibits significant anti-proliferative activity against tumor cells expressing constitutively activated JAK2 mutations (e.g., JAK2V617F), leading to apoptosis and reduced cell proliferation .
Comparative Analysis with Other JAK Inhibitors
This compound's selectivity for JAK2 over other kinases makes it a promising candidate among existing treatments. The table below compares this compound with other notable JAK inhibitors:
Compound Name | Targeted Enzyme | Selectivity | Unique Features |
---|---|---|---|
This compound | JAK2 | High | Selective for mutant JAK2; less myelosuppressive |
Ruxolitinib | JAK1/JAK2 | Moderate | First-in-class; broader target range |
Fedratinib | JAK2 | High | Approved for treatment; different side effect profile |
Baricitinib | JAK1/JAK2 | Moderate | Dual inhibition; used in rheumatoid arthritis |
Case Studies and Research Findings
作用機序
イルギナチニブは、JAK2を選択的に阻害することによってその効果を発揮します。 本薬は、アデノシン三リン酸(ATP)と競合してJAK2に結合し、JAK2/STAT3(シグナル伝達および転写活性化因子3)経路におけるJAK2および下流シグナル伝達分子の活性化を阻止します . この経路は、正常な発生、特に造血にとって重要であり、その阻害は骨髄増殖性腫瘍で観察される治療効果につながります .
類似化合物との比較
類似化合物
ルキソリチニブ: 骨髄線維症の治療に使用される別のJAK2阻害剤。
フェドラチニブ: 骨髄増殖性腫瘍に同様の用途を持つ選択的JAK2阻害剤.
パクリティニブ: 骨髄線維症の治療に使用される、FLT3に対する追加の活性を持つJAK2阻害剤.
イルギナチニブの独自性
イルギナチニブは、他のJAKファミリーメンバーよりもJAK2に対する高い選択性を有するため、標的外効果が起こる可能性が低くなっています。 この選択性は、他のJAK阻害剤と比較して副作用が少ない骨髄増殖性腫瘍の治療のための有望な候補となっています .
生物活性
Ilginatinib (NS-018) is a highly selective and potent inhibitor of the Janus kinase 2 (JAK2), primarily developed for the treatment of myeloproliferative neoplasms (MPNs) such as myelofibrosis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications.
This compound operates through an ATP-competitive mode of action , selectively inhibiting JAK2, which plays a crucial role in the signaling pathways of various hematopoietic growth factors. The compound exhibits a low nanomolar IC50 value, indicating high potency:
- IC50 Values :
- JAK2: 0.72 nM
- JAK1: 33 nM
- JAK3: 39 nM
- TYK2: 22 nM
This selectivity is significant, as it demonstrates a 46-fold selectivity for JAK2 over JAK1, 54-fold over JAK3, and 31-fold over TYK2 .
In Vitro Activity
This compound has shown promising results in vitro, particularly against cell lines with mutations such as JAK2V617F or MPLW515L . The compound effectively suppresses colony-forming unit-granulocyte/macrophage (CFU-GM) formation from bone marrow mononuclear cells derived from patients with myelodysplastic syndromes (MDS). Notably, it inhibits the phosphorylation of STAT3—a downstream target of JAK2—demonstrating its functional impact on signaling pathways involved in hematopoiesis .
In Vivo Efficacy
In preclinical models, this compound has demonstrated significant therapeutic potential:
- Mouse Models :
Clinical Trials and Findings
This compound has been evaluated in several clinical trials targeting myelofibrosis:
- Phase 1/Phase 2 Study (NCT01423851) : This trial assessed the safety and tolerability of this compound in patients with primary myelofibrosis. Results indicated a significant reduction in spleen size and improvements in symptoms associated with myelofibrosis .
- Phase 2 Study (NCT04854096) : This ongoing study compares the efficacy and safety of this compound against best available therapy (BAT) for patients with myelofibrosis .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other JAK inhibitors:
Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Other Targets |
---|---|---|---|---|
This compound | 33 | 0.72 | 46-fold | SRC, FYN |
Ruxolitinib | 19 | 0.8 | 24-fold | - |
Pacritinib | 318 | 6.6 | 26-fold | - |
Momelotinib | 72 | 6.7 | 13-fold | - |
This table highlights that this compound exhibits superior selectivity for JAK2 compared to other compounds, making it a promising candidate for targeted therapies in MPNs .
特性
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPDWDAYHAZNT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115696 | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239358-86-1 | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NS-018 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILGINATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。